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molecular formula C6H9N3O4 B3351689 1-(3-Methyl-2-nitroimidazol-4-yl)ethane-1,2-diol CAS No. 39070-09-2

1-(3-Methyl-2-nitroimidazol-4-yl)ethane-1,2-diol

Cat. No. B3351689
M. Wt: 187.15 g/mol
InChI Key: NCSWMNZCMUVQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03954789

Procedure details

To a solution of 3.15 g. of 1-methyl-2-nitro-5-(1,2-dihydroxyethyl)imidazole in 200 ml. of methanol, a solution of 3.6 g. of NaIO4 in 85 ml. of water is added with stirring. The precipitate which forms is filtered off and washed with methanol which is then added to the filtrate. By evaporation to dryness under vacuum a residue is obtained which is extracted several times with ethyl acetate. After concentration of the collected extracts, a crystalline product is obtained, which after recrystallization from ethyl acetate melts at 114°-115° C. Yield 2.5 g. (96%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NaIO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH:7]([OH:10])CO)=[CH:5][N:4]=[C:3]1[N+:11]([O-:13])=[O:12].CO>O>[CH3:1][N:2]1[C:6]([CH:7]=[O:10])=[CH:5][N:4]=[C:3]1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NC=C1C(CO)O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
NaIO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate which forms is filtered off
WASH
Type
WASH
Details
washed with methanol which
ADDITION
Type
ADDITION
Details
is then added to the filtrate
CUSTOM
Type
CUSTOM
Details
By evaporation to dryness under vacuum a residue
CUSTOM
Type
CUSTOM
Details
is obtained which
EXTRACTION
Type
EXTRACTION
Details
is extracted several times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After concentration of the collected extracts, a crystalline product is obtained
CUSTOM
Type
CUSTOM
Details
which after recrystallization from ethyl acetate melts at 114°-115° C

Outcomes

Product
Name
Type
Smiles
CN1C(=NC=C1C=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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